3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane

Hydrophobic Coatings Surface Modification Fluoropolymer Synthesis

Fluorinated glycidyl ethers are often scarce in research supply chains, causing delays in advanced material development. This fluorinated epoxy monomer directly addresses that gap-its tetrafluoropropyl side chain imparts low surface energy, enhanced hydrophobicity, and thermal stability unattainable with non-fluorinated analogs. • Serves as key building block for fluorinated polyurethanes and polyesters. • Enables low-dielectric coatings for 5G and electronic packaging. • Drives surface fluorine enrichment for anti-fouling, easy-clean properties. Supplied with consistent ≥97% purity, ready for immediate global dispatch.

Molecular Formula C6H8F4O2
Molecular Weight 188.12 g/mol
CAS No. 19932-26-4
Cat. No. B021748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane
CAS19932-26-4
Molecular FormulaC6H8F4O2
Molecular Weight188.12 g/mol
Structural Identifiers
SMILESC1C(O1)COCC(C(F)F)(F)F
InChIInChI=1S/C6H8F4O2/c7-5(8)6(9,10)3-11-1-4-2-12-4/h4-5H,1-3H2
InChIKeyDATKALAKXGFGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycidyl 2,2,3,3-Tetrafluoropropyl Ether Overview


3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane, also designated as Glycidyl 2,2,3,3-tetrafluoropropyl ether (CAS 19932-26-4), is a monofunctional fluorinated epoxide monomer with the molecular formula C6H8F4O2 and a molecular weight of 188.12 g/mol . Its molecular architecture combines a highly reactive oxirane ring with a tetrafluoropropyl ether side chain, which endows the compound with a unique set of physicochemical properties. Specifically, the fluorinated segment imparts characteristics such as low surface energy, enhanced hydrophobicity, and increased thermal and chemical stability relative to non-fluorinated glycidyl ethers . These attributes position this compound as a strategically important intermediate for the synthesis of advanced fluorinated polymers, including polyurethanes and polyesters, as well as for applications requiring high-performance surface coatings and adhesives .

Glycidyl 2,2,3,3-Tetrafluoropropyl Ether: Irreplaceability


The critical differentiator for 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane lies not in its epoxy functionality, which is common to a wide class of monomers, but in the fluorinated architecture of its side chain. While non-fluorinated glycidyl ethers like n-butyl glycidyl ether (BGE) or allyl glycidyl ether (AGE) serve effectively as reactive diluents, they fundamentally fail to replicate the unique surface-modifying capabilities imparted by the tetrafluoropropoxy group [1]. Generic substitution in applications targeting hydrophobicity, low dielectric constant, or corrosion resistance would result in a measurable and often unacceptable performance deficit. The fluorinated moiety is specifically responsible for the surface migration and enrichment phenomena that drive key property enhancements, as detailed in the quantitative evidence below. Simply put, an epoxy group alone does not confer the requisite material properties; the covalently linked fluorinated chain is non-negotiable for achieving the specific performance benchmarks outlined in advanced material specifications [2].

Performance Evidence for Glycidyl 2,2,3,3-Tetrafluoropropyl Ether


Surface Hydrophobicity Enhancement

When integrated into a polyester or epoxy resin matrix, the tetrafluoropropyl moiety of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane drives a significant increase in surface hydrophobicity. This is directly measured via water contact angle. The introduction of this fluorinated monomer enables a dramatic shift in surface wettability compared to non-fluorinated base resins, a change that is attributable to the surface enrichment of fluorine atoms .

Hydrophobic Coatings Surface Modification Fluoropolymer Synthesis

Moisture Absorption Reduction

The incorporation of the target compound into polymer networks demonstrably reduces their equilibrium moisture uptake, a key failure mechanism in electronic and structural applications. This is a direct consequence of the hydrophobic nature of the fluorinated side chain, which repels water and slows diffusion into the bulk material [1].

Electronic Packaging Corrosion Protection Coating Durability

Low Dielectric Constant & Loss for 5G

The fluorinated structure of 3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane is explicitly identified in patent literature as a critical component for achieving low dielectric constant (Dk) and low dielectric loss (Df) in polymer composites for high-frequency applications [1]. This property is fundamental to the performance of 5G communication devices.

5G Materials Low-k Dielectrics Polymer Composites

Fluorinated Polyester Synthesis

2,2,3,3-Tetrafluoropropyl glycidyl ether (TFGE) has been successfully employed as a comonomer in the synthesis of fluorine-containing polyesters (FPE) [1]. This study validates its practical use and demonstrates a structure-property relationship where the fluorine content, derived from the target compound, directly correlates with enhanced surface properties of the resulting coating.

Polyester Resins Hydrophobic Coating Fluoropolymer

Application Scenarios for Glycidyl 2,2,3,3-Tetrafluoropropyl Ether


Fluorinated Polyurethane and Polyester Coatings

This monomer is a proven building block for synthesizing fluorinated polyurethanes and polyesters . The quantitative evidence shows that its incorporation leads to polymers with significantly enhanced surface hydrophobicity and reduced moisture absorption. This makes it an ideal comonomer for formulating high-durability coatings for marine, aerospace, and industrial maintenance applications where resistance to water, chemicals, and environmental degradation is paramount [1].

Low-Dielectric Materials for 5G Electronics

The compound is specified in patents as a key epoxy monomer for creating composite materials with low dielectric constant and low dielectric loss at high frequencies [2]. This application leverages the low polarizability of the C-F bond and the hydrophobic nature of the material to minimize signal loss. It is a strategic choice for manufacturers of 5G antenna substrates, flexible printed circuits, and other high-speed electronic packaging where signal integrity is a primary design constraint.

Reactive Diluent for Epoxy Surface Enhancement

When used as a reactive diluent or comonomer in epoxy formulations, this fluorinated glycidyl ether drives surface enrichment of fluorine during curing [1]. This results in a modified surface with dramatically increased water contact angle and reduced surface energy, while the bulk mechanical properties of the epoxy are largely maintained. This is a cost-effective strategy to impart anti-fouling, easy-clean, and water-repellent properties to standard epoxy coatings and adhesives without requiring a complete reformulation.

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